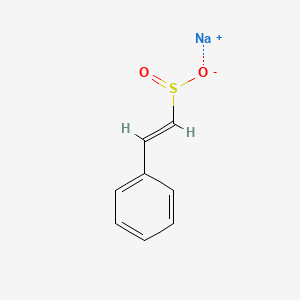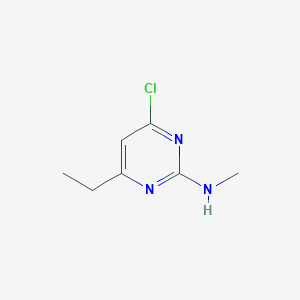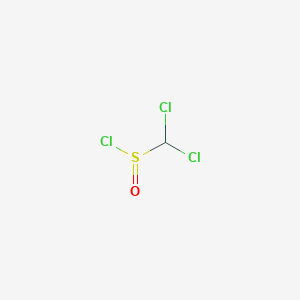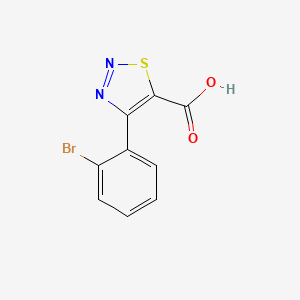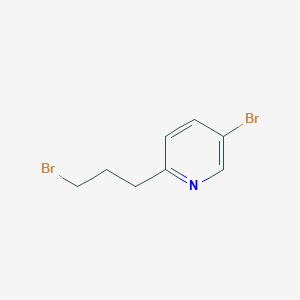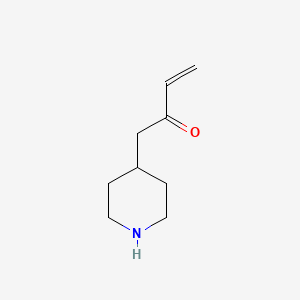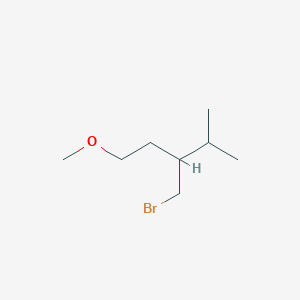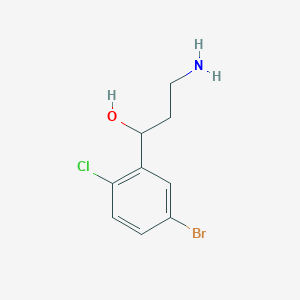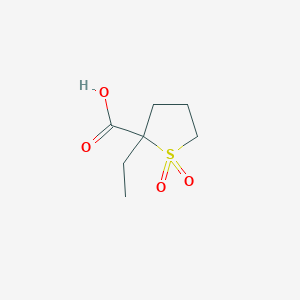
2-ethyl-1,1-dioxothiolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1,1-dioxothiolane-2-carboxylic acid is an organic compound that belongs to the class of dioxothiolanes. This compound is characterized by the presence of a thiolane ring with two oxygen atoms and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1,1-dioxothiolane-2-carboxylic acid typically involves the reaction of ethyl mercaptan with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring. The reaction conditions often require a temperature range of 50-70°C and a pH of around 2-3 to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or hydrochloric acid, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1,1-dioxothiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, forming esters or amides in the presence of alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alcohols, amines, acid chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Esters, amides
Scientific Research Applications
2-ethyl-1,1-dioxothiolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1,1-dioxothiolane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in oxidative stress pathways.
Pathways Involved: The compound can influence redox reactions within cells, affecting the balance between oxidation and reduction processes. This can lead to changes in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,3-dithiolane-2-carboxylate
- 1,2-Dithiolane-4-carboxylic acid
- 1,3-Dioxolane-2-carboxylic acid
Uniqueness
2-ethyl-1,1-dioxothiolane-2-carboxylic acid is unique due to its specific ring structure and the presence of both a carboxylic acid group and a thiolane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in various fields of research further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-ethyl-1,1-dioxothiolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-7(6(8)9)4-3-5-12(7,10)11/h2-5H2,1H3,(H,8,9) |
InChI Key |
ALARNJPCNUVBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCS1(=O)=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)

![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
